molecular formula C14H21IO B14319807 {[(6-Iodo-3-methylhexyl)oxy]methyl}benzene CAS No. 110762-61-3

{[(6-Iodo-3-methylhexyl)oxy]methyl}benzene

Cat. No.: B14319807
CAS No.: 110762-61-3
M. Wt: 332.22 g/mol
InChI Key: UTUUUMFXXAHLEF-UHFFFAOYSA-N
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Description

{[(6-Iodo-3-methylhexyl)oxy]methyl}benzene is an organic compound characterized by the presence of an iodo group, a methyl group, and a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(6-Iodo-3-methylhexyl)oxy]methyl}benzene typically involves the reaction of 6-iodo-3-methylhexanol with benzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

{[(6-Iodo-3-methylhexyl)oxy]methyl}benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the iodo group to a hydrogen atom, forming a simpler alkyl chain.

    Substitution: The iodo group can be substituted with other nucleophiles such as amines, thiols, or other halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of simpler alkyl chains.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[(6-Iodo-3-methylhexyl)oxy]methyl}benzene is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a subject of study in medicinal chemistry.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the iodo group can enhance the compound’s ability to interact with biological targets.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of {[(6-Iodo-3-methylhexyl)oxy]methyl}benzene involves its interaction with molecular targets through its functional groups. The iodo group can participate in halogen bonding, while the benzene ring can engage in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • {[(6-Bromo-3-methylhexyl)oxy]methyl}benzene
  • {[(6-Chloro-3-methylhexyl)oxy]methyl}benzene
  • {[(6-Fluoro-3-methylhexyl)oxy]methyl}benzene

Uniqueness

{[(6-Iodo-3-methylhexyl)oxy]methyl}benzene is unique due to the presence of the iodo group, which imparts distinct reactivity and properties compared to its bromo, chloro, and fluoro analogs. The iodo group is larger and more polarizable, leading to stronger interactions in various chemical and biological contexts.

Properties

CAS No.

110762-61-3

Molecular Formula

C14H21IO

Molecular Weight

332.22 g/mol

IUPAC Name

(6-iodo-3-methylhexoxy)methylbenzene

InChI

InChI=1S/C14H21IO/c1-13(6-5-10-15)9-11-16-12-14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-12H2,1H3

InChI Key

UTUUUMFXXAHLEF-UHFFFAOYSA-N

Canonical SMILES

CC(CCCI)CCOCC1=CC=CC=C1

Origin of Product

United States

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